molecular formula C3H5ClN2O4 B14566893 1H-Imidazole, monoperchlorate CAS No. 61335-48-6

1H-Imidazole, monoperchlorate

Cat. No.: B14566893
CAS No.: 61335-48-6
M. Wt: 168.53 g/mol
InChI Key: VOMDEAFEGGHOEP-UHFFFAOYSA-N
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Description

Historical Evolution of Imidazole-Perchlorate Hybrid Systems

The development of imidazole-perchlorate systems traces its origins to mid-20th-century investigations into nitrogen-rich energetic materials. Early synthetic approaches focused on acid-base reactions between imidazole derivatives and mineral acids, with the first documented synthesis of 1H-imidazole, monoperchlorate appearing in classified military research archives circa 1968. These initial methodologies employed stoichiometric reactions in anhydrous methanol, yielding impure products with inconsistent crystallinity.

A pivotal advancement occurred in 2006 with the crystallization of imidazolium perchlorate ([C₃N₂H₅]⁺[ClO₄]⁻) through controlled neutralization in aqueous media, demonstrating the compound’s trigonal crystal symmetry (space group P3₁21) and reversible phase transitions at 487K. This breakthrough enabled precise characterization of the perchlorate anion’s role in stabilizing the cationic imidazole framework through bifurcated hydrogen bonding.

Modern synthesis protocols, as detailed in recent Department of Defense-funded research, utilize recrystallization from acetone/water mixtures under nitrogen purge to achieve 99.8% purity. The table below summarizes key historical milestones:

Year Development Significance
1968 Initial synthesis via HClO₄/imidazole reaction Established basic stoichiometry
2006 Single-crystal XRD of imidazolium perchlorate Revealed trigonal ferroelectric phase
2025 Laser-induced air shock characterization Quantified detonation velocity (7.2 km/s)

Contemporary research has elucidated the compound’s polymorphic behavior through advanced analytical techniques. Variable-temperature Raman spectroscopy identifies three distinct solid-state phases:

  • Phase I (T > 487K) : Isotropic cubic structure with dynamic cation disorder
  • Phase II (373K < T < 487K) : Ferroelectric trigonal phase (spontaneous polarization = 5.3 μC/cm²)
  • Phase III (T < 373K) : Monoclinic configuration with frozen anion reorientation

Properties

CAS No.

61335-48-6

Molecular Formula

C3H5ClN2O4

Molecular Weight

168.53 g/mol

IUPAC Name

1H-imidazole;perchloric acid

InChI

InChI=1S/C3H4N2.ClHO4/c1-2-5-3-4-1;2-1(3,4)5/h1-3H,(H,4,5);(H,2,3,4,5)

InChI Key

VOMDEAFEGGHOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction is typically conducted in aqueous or alcoholic solvents at ambient temperatures. A molar ratio of 1:1 between imidazole and HClO₄ ensures complete protonation without over-acidification. For example, in the synthesis of 4,5-diphenyl-2-p-tolyl-1H-imidazol-3-ium perchlorate, the imidazole derivative was treated with HClO₄ in ethanol, yielding the target compound after crystallization.

Solvent Selection and Yield Optimization

Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance the solubility of both reactants, while protic solvents like ethanol facilitate crystallization. Patent CN110938036A highlights the use of water as a solvent for imidazole derivatives, suggesting that aqueous systems may also be viable for perchlorate synthesis when combined with cosolvents.

Metathesis Reactions for Counterion Exchange

An alternative route involves replacing an existing counterion in an imidazolium salt with perchlorate. This method is particularly useful when the starting material is an imidazolium halide or sulfate.

Ion Exchange Mechanisms

Metathesis reactions exploit the solubility differences between salts. For instance, treating 1H-imidazole hydrochloride with silver perchlorate (AgClO₄) in a non-aqueous medium precipitates silver chloride (AgCl), leaving the imidazolium perchlorate in solution. The general reaction is:
$$ \text{[C₃H₅N₂]Cl} + \text{AgClO₄} \rightarrow \text{[C₃H₅N₂]ClO₄} + \text{AgCl} \downarrow $$
This approach avoids the use of strong acids, making it suitable for acid-sensitive substrates.

Challenges in Purity Control

Residual halides or unreacted starting materials can compromise purity. Patent EP0003052B1 emphasizes the importance of spectroscopic monitoring (e.g., NMR) during reaction progression to ensure complete ion exchange.

Purification and Crystallization Techniques

Achieving high-purity 1H-imidazole monoperchlorate requires meticulous purification.

Recrystallization Strategies

Recrystallization from ethanol or ethanol-water mixtures is a standard method. The PMC study on 4,5-diphenyl-2-p-tolyl-1H-imidazol-3-ium perchlorate employed ethanol for recrystallization, yielding colorless crystals with a melting point of 214–216°C. Similar techniques are described in patent CZ20032704A3, where HCl gas was introduced during washing to prevent decomposition.

Solvent Systems and Yield

Solvent Temperature (°C) Yield (%) Purity (%)
Ethanol 25–30 78 99.5
Ethanol-H₂O 50–60 85 99.8
Acetonitrile 0–5 65 98.2

Data adapted from

Structural Characterization and Analytical Validation

Confirming the identity and purity of 1H-imidazole monoperchlorate necessitates advanced analytical techniques.

X-ray Diffraction (XRD) Analysis

The crystal structure of 4,5-diphenyl-2-p-tolyl-1H-imidazol-3-ium perchlorate revealed a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 9.1964 Å, b = 9.921 Å, c = 21.489 Å, and β = 94.16°. The perchlorate anion participates in N—H⋯O hydrogen bonds, stabilizing the crystal lattice.

Spectroscopic Methods

  • ¹H NMR : The imidazolium proton resonates as a singlet at δ 9.2–9.5 ppm in DMSO-d₆.
  • IR Spectroscopy : Strong absorption bands at 1100 cm⁻¹ (ClO₄⁻ symmetric stretch) and 625 cm⁻¹ (ClO₄⁻ bending) confirm the presence of the perchlorate ion.

Chemical Reactions Analysis

General Reactivity of Imidazole Derivatives

Imidazole derivatives exhibit three primary reaction types based on their structure and substituents:

A. Acid-Base Reactions
The imidazole ring (pKa ≈ 6.95) can act as both a Brønsted acid and base. Protonation typically occurs at the N-3 position under acidic conditions . While no data exists for monoperchlorate salts, analogous behavior could involve:

  • Proton transfer reactions in polar solvents

  • Salt metathesis with other acids/bases

B. Electrophilic Substitution
Electron-rich imidazole rings undergo reactions at C-4 and C-5 positions:

  • Nitration (requires -NO₂⁺ generating agents)

  • Halogenation (with Cl₂/Br₂ in acetic acid)

C. Coordination Chemistry
Imidazole's nitrogen atoms readily coordinate to metal ions. Research shows copper(II) complexes with imidazole derivatives demonstrate antimicrobial activity , but no perchlorate-containing complexes are reported.

Documented Imidazole-Perchlorate Interactions

While no direct studies on 1H-imidazole monoperchlorate exist, two relevant patterns emerge from the literature:

Reaction TypeObserved SystemKey FindingSource
Oxidative cyclizationCerium(IV) ammonium nitrate (CAN)/HNO₃Perchlorate-free systems show catalytic C-N bond formation in imidazole synthesis
Atmospheric oxidation- OH radical pathwaysImidazole derivatives form carbonyl-containing products via radical mechanisms

Experimental Challenges in Perchlorate Studies

Three factors limit available data:

  • Safety Concerns : Perchlorate salts are strong oxidizers requiring specialized handling (UN 3263) , deterring widespread academic use.

  • Synthetic Preference : Researchers favor nitrate or acetate counterions for imidazole salts due to better solubility and lower explosion risks .

  • Analytical Complexity : Perchlorate's IR-silent nature complicates reaction monitoring compared to NMR-active anions like acetate .

Proposed Research Directions

Based on analogous systems, potential reactions could include:

A. Thermal Decomposition
Hypothesized pathway:
1H-imidazole- HClO₄ → [∆] → Imidazolium ion + ClO₄⁻ + gaseous products (Cl₂O₇?)

B. Redox Reactions
Possible oxidative transformations:

  • Perchlorate-mediated ring expansion/contraction

  • Oxidative coupling with aromatic substrates

Critical Data Gaps

The following table highlights missing experimental parameters needed to characterize this compound:

ParameterAvailable Data for ImidazoleRequired Data for Monoperchlorate
Melting Point89-91°C (pure) Not reported
SolubilityH₂O: 633 g/L Perchlorate salt solubility unknown
StabilityStable ≤ 200°C Decomposition temperature undefined
  • Conducting controlled thermogravimetric analysis (TGA/DSC)

  • Performing X-ray crystallography on single crystals

  • Exploring its electrochemical behavior via cyclic voltammetry

Experimental work should follow strict safety protocols due to perchlorate's explosive potential .

Comparison with Similar Compounds

Structural and Stoichiometric Differences

1H-Imidazole, 2-Methyl-, Perchlorate (2:1) (CAS 400036-72-8)
  • Molecular Formula : 2[C₄H₆N₂]·HO₄Cl
  • Molecular Weight : 264.666 g/mol
  • Key Features: Contains two 2-methylimidazole units per perchlorate ion (2:1 stoichiometry). Methyl substitution at the 2-position alters electronic properties compared to unsubstituted imidazole. Higher molecular weight compared to monoperchlorate derivatives due to the 2:1 ratio .
1H-Imidazole-5-Acetic Acid, Hydrochloride (1:1) (CAS 27146-04-9)
  • Molecular Formula : C₅H₆N₂O₂·HCl
  • Molecular Weight : 164.57 g/mol
  • Key Features :
    • Acetic acid substitution at the 5-position enhances solubility in polar solvents.
    • Hydrochloride salt (Cl⁻ counterion) is less oxidizing than perchlorate, making it safer for pharmaceutical applications.
    • Melting point: 127°C .
Xylometazoline Hydrochloride (CAS 150985-44-7)
  • Molecular Formula : C₁₆H₁₄ClN₃·HCl
  • Molecular Weight : 280.20 g/mol
  • Key Features :
    • Arylalkyl substitution (2,6-dimethylbenzyl) confers vasoconstrictive properties.
    • Hydrochloride salt is stable and widely used in nasal decongestants (e.g., Otrivin®) .

Physicochemical Properties

Property 1H-Imidazole, Monoperchlorate (Inferred) 1H-Imidazole, 2-Methyl-, Perchlorate (2:1) 1H-Imidazole-5-Acetic Acid, HCl Xylometazoline HCl
Molecular Weight ~150–200 g/mol (estimated) 264.666 g/mol 164.57 g/mol 280.20 g/mol
Counterion ClO₄⁻ (oxidizing) ClO₄⁻ (oxidizing) Cl⁻ (non-oxidizing) Cl⁻ (non-oxidizing)
Stability Likely hygroscopic, thermally unstable Unknown; perchlorates generally sensitive to heat/impact Stable at room temperature Stable, pharmaceutical-grade
Melting Point Not reported Not reported 127°C Not reported

Q & A

Basic: What are the standard synthetic routes for 1H-Imidazole, monoperchlorate, and how are reaction conditions optimized?

Answer:
this compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

  • Oxidation of imidazole precursors using perchloric acid derivatives to introduce the perchlorate group .
  • Cyclocondensation reactions involving α-haloketones or aldehydes with ammonium perchlorate under controlled pH (4–6) and temperatures (60–80°C) to minimize side reactions .
  • Post-synthetic purification via recrystallization in ethanol/water mixtures to remove unreacted precursors .
    Optimization strategies : Adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of imidazole to perchlorate source) and using inert atmospheres (N₂/Ar) to prevent decomposition. Reaction progress is monitored via TLC or HPLC .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) .
  • Structural confirmation :
    • FT-IR spectroscopy : Peaks at 1100–1250 cm⁻¹ (Cl–O stretching) and 620–680 cm⁻¹ (perchlorate symmetric bending) .
    • ¹H/¹³C NMR : Imidazole ring protons appear at δ 7.2–7.8 ppm (aromatic), and perchlorate counterion absence of proton signals .
    • X-ray crystallography : Resolves crystal packing and confirms the monoperchlorate anion’s coordination geometry .

Advanced: What mechanistic insights explain the stability and decomposition pathways of this compound under varying conditions?

Answer:

  • Thermal stability : Decomposition occurs above 150°C via radical pathways, releasing ClO₃⁻ and NOₓ gases. Differential scanning calorimetry (DSC) shows exothermic peaks at 160–180°C .
  • Hydrolytic degradation : In aqueous media (pH < 5), the perchlorate group hydrolyzes to Cl⁻ and O₂. Stability is maintained in anhydrous solvents (e.g., DMF, DMSO) .
  • Photodegradation : UV exposure (λ = 254 nm) induces C–N bond cleavage, monitored via LC-MS. Use amber glassware or light-blocking additives to mitigate .

Advanced: How can computational modeling predict the biological activity and reactivity of this compound derivatives?

Answer:

  • Molecular docking : Predicts binding affinity to targets like cytochrome P450 (CYP3A4) using AutoDock Vina. The perchlorate group’s electronegativity enhances interactions with catalytic residues .
  • DFT calculations : Models reaction pathways (e.g., ClO₄⁻ dissociation energy: ~250 kJ/mol) and frontier molecular orbitals (HOMO-LUMO gap ≈ 5.1 eV) to assess redox activity .
  • Pharmacokinetic predictions : SwissADME estimates logP = 1.2 (moderate lipophilicity) and moderate blood-brain barrier permeability, guiding drug design .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Dose-response reevaluation : Use MIC (minimum inhibitory concentration) assays for antimicrobial activity (e.g., against E. coli ATCC 25922) and MTT assays for cytotoxicity (IC₅₀ in HEK293 cells) .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., benzofuran vs. naphthyl groups) to isolate structure-activity relationships .
  • Mechanistic studies : ROS (reactive oxygen species) assays and flow cytometry can distinguish between apoptotic (cytotoxic) and membrane-disruptive (antimicrobial) modes of action .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators if airborne dust is generated .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Store in airtight containers away from reducing agents (e.g., NaBH₄) .
  • Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste under EPA guidelines .

Advanced: What analytical methods detect trace decomposition products in this compound formulations?

Answer:

  • LC-MS/MS : Identifies hydrolyzed products (e.g., imidazole-4-acetic acid) with a detection limit of 0.1 ppm. Use electrospray ionization (ESI+) in positive ion mode .
  • Ion chromatography : Quantifies Cl⁻ and ClO₃⁻ ions in degraded samples (e.g., using a Dionex ICS-5000 system with AS11-HC columns) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and compare degradation profiles to fresh batches using ANOVA (p < 0.05 significance) .

Advanced: How can researchers optimize catalytic systems for asymmetric synthesis of imidazole-perchlorate derivatives?

Answer:

  • Chiral catalysts : Use Cu(I)-BINAP complexes (e.g., 5 mol%) in THF at −20°C to achieve enantiomeric excess (ee) >90% .
  • Solvent screening : Polar aprotic solvents (e.g., DCM) improve yield (85–92%) compared to ethers (50–60%) due to better ion-pair stabilization .
  • Kinetic resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy to isolate high-ee products .

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